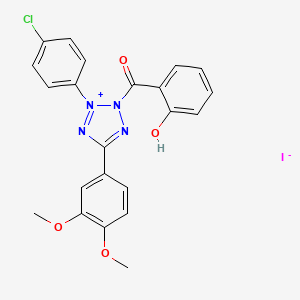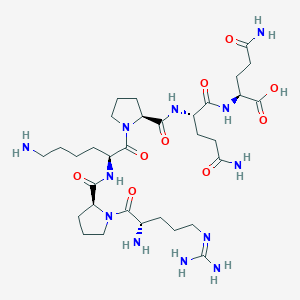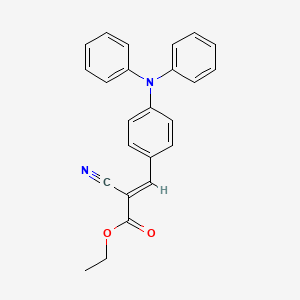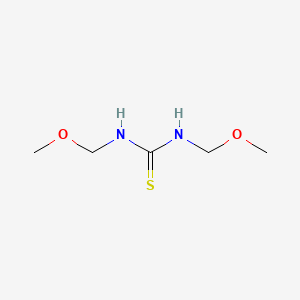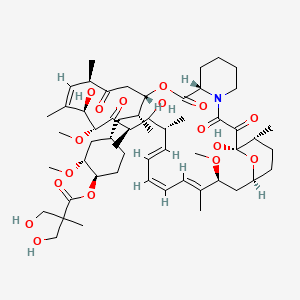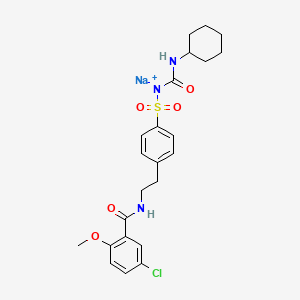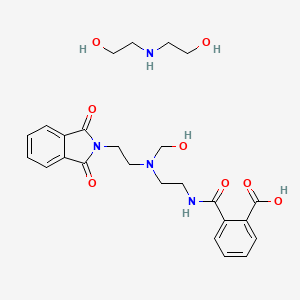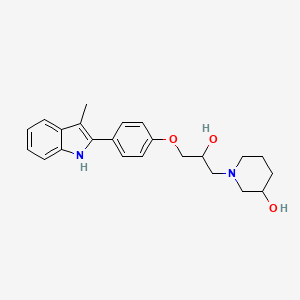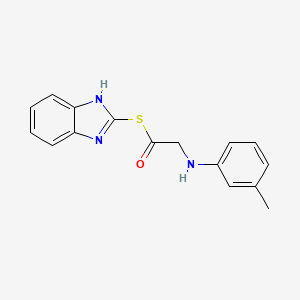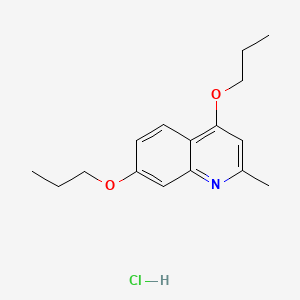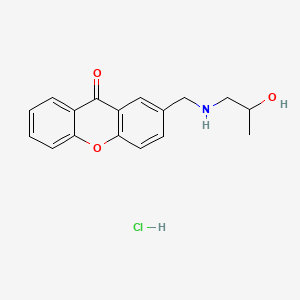
(+-)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride is a chemical compound with a complex structure that includes a xanthene core
Vorbereitungsmethoden
The synthesis of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride typically involves multiple steps. The synthetic route often starts with the preparation of the xanthene core, followed by the introduction of the hydroxypropyl and amino groups. The reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: It can be used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
(±)-2-(((2-Hydroxypropyl)amino)methyl)-9H-xanthen-9-one hydrochloride can be compared with other similar compounds, such as:
Xanthene derivatives: These compounds share the xanthene core structure and may have similar chemical properties and applications.
Hydroxypropyl derivatives: These compounds contain the hydroxypropyl group and may have similar biological activities.
Amino derivatives: These compounds contain the amino group and may have similar reactivity and applications
Eigenschaften
CAS-Nummer |
126929-74-6 |
|---|---|
Molekularformel |
C17H18ClNO3 |
Molekulargewicht |
319.8 g/mol |
IUPAC-Name |
2-[(2-hydroxypropylamino)methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C17H17NO3.ClH/c1-11(19)9-18-10-12-6-7-16-14(8-12)17(20)13-4-2-3-5-15(13)21-16;/h2-8,11,18-19H,9-10H2,1H3;1H |
InChI-Schlüssel |
QQZWEFACGYUTEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




